molecular formula C10H16BNO2S B8288399 (5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid

(5-((2-Methylpyrrolidin-1-yl)methyl)thiophen-2-yl)boronic acid

Cat. No. B8288399
M. Wt: 225.12 g/mol
InChI Key: IEPHNHIMQJKYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063071B2

Procedure details

Batch 3: 2-Methylpyrrolidine (0.033 mL, 0.32 mmol) was added to a solution of (5-formyl-2-thienyl)boronic acid (50 mg, 0.32 mmol) in MeOH (1 mL) in a 2-dram vial. The vial was capped and the reaction was stirred at room temperature for 2 h. NaCNBH3 (40 mg, 0.64 mol) was added, and stirring continued for 19 h. The reaction mixture was loaded directly onto a 2 g SCX cartridge (pre-equilibrated with MeOH), eluting in sequence with MeOH (12 mL) and a 2 M solution of NH3/MeOH (9 mL). The fractions containing the boronic acid crude product were concentrated under a stream of N2 and dried under high vacuum to give 45 mg of crude product. The crude product was taken up in saturated NaHCO3 (2 mL) and extracted with EtOAc (3×2 mL) to give 7.8 mg of crude {5-[(2-methyl-1-pyrrolidinyl)methyl]-2-thienyl}boronic acid. The crude boronic acid from the above three reactions were pooled and carried on for the preparation of 3-[1-(ethylsulfonyl)-4-piperidinyl]-5-{5-[(2-methyl-1-pyrrolidinyl)methyl]-2-thienyl}-1H-indole-7-carboxamide (final weight after pooling the three batches of {5-[(2-methyl-1-pyrrolidinyl)methyl]-2-thienyl}boronic acid was 19 mg).
Quantity
0.033 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][NH:3]1.[CH:7]([C:9]1[S:13][C:12]([B:14]([OH:16])[OH:15])=[CH:11][CH:10]=1)=O.[BH3-]C#N.[Na+]>CO.C([O-])(O)=O.[Na+]>[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH2:7][C:9]1[S:13][C:12]([B:14]([OH:16])[OH:15])=[CH:11][CH:10]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0.033 mL
Type
reactant
Smiles
CC1NCCC1
Name
Quantity
50 mg
Type
reactant
Smiles
C(=O)C1=CC=C(S1)B(O)O
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
40 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 19 h
Duration
19 h
WASH
Type
WASH
Details
eluting in sequence with MeOH (12 mL)
ADDITION
Type
ADDITION
Details
The fractions containing the boronic acid crude product
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under a stream of N2
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to give 45 mg of crude product
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×2 mL)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1N(CCC1)CC1=CC=C(S1)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 mg
YIELD: CALCULATEDPERCENTYIELD 10.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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